molecular formula C15H16FN3O B7526502 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea

1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea

Cat. No. B7526502
M. Wt: 273.30 g/mol
InChI Key: WDPJSCJNIBHVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly known as 'Compound X' and belongs to the class of urea derivatives. This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea exhibits potent anti-inflammatory and anti-diabetic effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One of the potential applications of this compound is in the development of novel cancer therapies. Further studies are needed to investigate the efficacy and safety of this compound in human clinical trials. Additionally, the potential applications of this compound in the treatment of other diseases, such as diabetes and inflammation, should be further explored.

Synthesis Methods

The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2-fluoro-5-methylaniline with pyridin-4-yl-ethyl-isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Several studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-10-3-4-13(16)14(9-10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPJSCJNIBHVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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